
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% (4-CFP-2-MOP, 95%) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of about 78 °C. It is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. 4-CFP-2-MOP, 95% is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-CFP-2-MOP, 95% is not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is thought to act as a catalyst in the synthesis of various compounds, as well as a starting material for the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MOP, 95% are not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is not known to have any direct effects on the human body, but it may have indirect effects when used in the synthesis of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CFP-2-MOP, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, as well as its ability to be used as a starting material for the synthesis of drugs and other compounds. It is also a relatively inexpensive reagent and is widely available. The main limitation of using 4-CFP-2-MOP, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Direcciones Futuras
For research on 4-CFP-2-MOP, 95% include further investigations into its mechanism of action and its potential applications in the fields of organic synthesis and medicinal chemistry. It would also be beneficial to investigate its potential as a starting material for the synthesis of drugs and other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential applications in the medical field.
Métodos De Síntesis
The synthesis of 4-CFP-2-MOP, 95% involves a two-step reaction. The first step involves the condensation of 3-chloro-5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The second step involves the oxidation of the resulting intermediate with hydrogen peroxide in the presence of a base catalyst. The final product is a white crystalline solid with a purity of 95%.
Aplicaciones Científicas De Investigación
4-CFP-2-MOP, 95% has a wide range of applications in scientific research and laboratory experiments. It is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. In addition, 4-CFP-2-MOP, 95% can be used as a starting material for the synthesis of drugs and other compounds. It can also be used in the synthesis of fluorescent probes for imaging and detection.
Propiedades
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBGHCPGPRBRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685617 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1262001-12-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


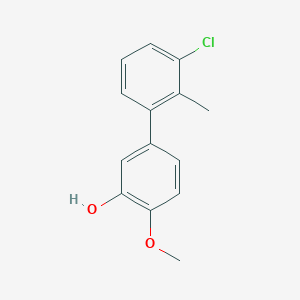
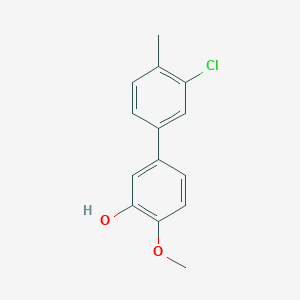
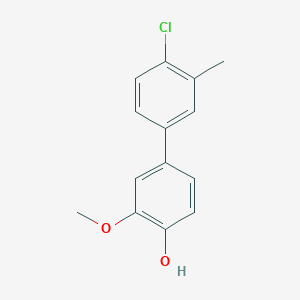
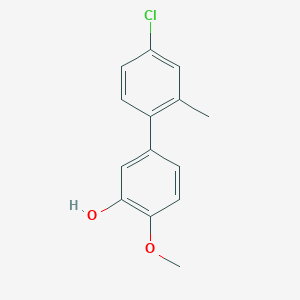
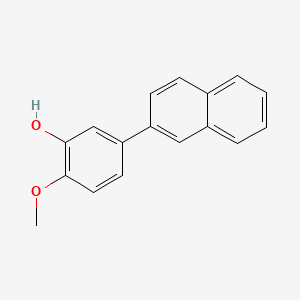

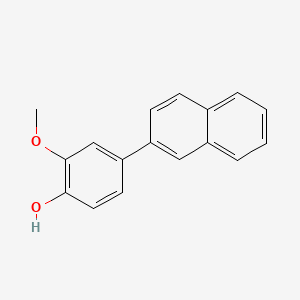



![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

